

Physicochemical Properties of Malic Acid 4-Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-methyl ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. It has been identified as a constituent in various plants, including sugarcane (Saccharum sinense) and pear (Pyrus pyrifolia).[1][2][3][4] [5] As a derivative of malic acid, a key intermediate in cellular metabolism, this compound is of interest to researchers in fields ranging from natural product chemistry to drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of Malic acid 4-methyl ester, outlines standard experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Properties

A summary of the key physicochemical properties of Malic acid 4-methyl ester is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.



Property	Value	Source/Type
IUPAC Name	(2S)-2-hydroxy-4-methoxy-4- oxobutanoic acid	-
Synonyms	Malic acid 4-Me ester, (S)-2- Hydroxybutanedioic acid 4- methyl ester, Malic acid 4- methyl ester	[1]
CAS Registry Number	66178-02-7	[1]
Molecular Formula	C5H8O5	[1][3]
Molecular Weight	148.11 g/mol	[1][3]
Appearance	Crystalline solid	[5][6][7]
Melting Point	Not available (experimental)	-
Boiling Point	357.7 ± 27.0 °C	[3][8] (Predicted)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][5]
Water Solubility	Data not available	-
рКа	3.49 ± 0.23	[3] (Predicted)
logP (Octanol/Water)	Data not available	-

Experimental Protocols for Physicochemical Property Determination

Standardized methodologies for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories. Below are summaries of the relevant OECD guidelines for the properties of Malic acid 4-methyl ester.



Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][9][10][11]

- Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block. The temperatures at the beginning and end of the melting process are recorded.[9][10]
- Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.[9][11]

Boiling Point (OECD Guideline 103)

This guideline provides methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the atmospheric pressure.[12][13][14][15]

- Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under equilibrium conditions with its vapor at a known pressure.
- Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point at standard pressure is then extrapolated from the vapor pressure curve.[12][15]
- Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. The boiling point is the temperature at which a constant boiling temperature is observed.[12][15]

Water Solubility (OECD Guideline 105)

This guideline outlines two primary methods for determining the water solubility of a substance. [16][17][18]

• Column Elution Method: This method is suitable for substances with low solubility. The substance is coated on an inert support material and packed into a column. Water is then



passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.[16]

Flask Method: A surplus of the substance is agitated in water at a constant temperature until
equilibrium is reached. The concentration of the substance in the aqueous phase is then
determined analytically.[16]

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

- Shake Flask Method (OECD 107): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient. This method is suitable for logP values between -2 and 4.[1][2][19][20]
- HPLC Method (OECD 117): This method uses high-performance liquid chromatography to
 estimate the partition coefficient based on the retention time of the substance on a reversedphase column, calibrated with reference compounds of known logP values.

Dissociation Constant in Water (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution.[21][22][23] [24]

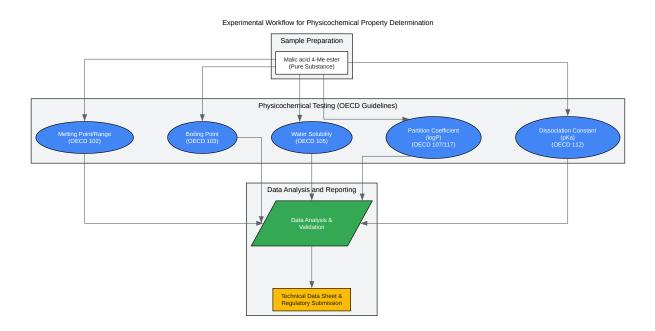
- Titration Method: A solution of the substance is titrated with a standard acid or base. The pKa is determined from the pH profile of the titration curve.[21][23]
- Spectrophotometric Method: This method is applicable if the ionized and non-ionized forms
 of the substance have different UV/Visible absorption spectra. The pKa is determined by
 measuring the absorbance of solutions at different pH values.[23]

Visualization of Experimental Workflow

As no specific signaling pathways involving Malic acid 4-methyl ester have been elucidated in the literature, the following diagram illustrates a general experimental workflow for the



determination of its core physicochemical properties, based on the OECD guidelines.



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Caption: A logical workflow for determining the physicochemical properties of a chemical substance.



Biological Context and Potential Relevance

While specific biological activities of isolated Malic acid 4-methyl ester are not yet well-defined, its presence in plant extracts with known biological effects suggests potential areas for further investigation. For instance, its occurrence in pear extracts that exhibit anti-inflammatory and melanogenesis-inhibiting properties warrants further study to determine if this compound contributes to these effects. Given that its parent compound, L-malic acid, is a central molecule in cellular energy metabolism (the Krebs cycle), its esterified form could potentially interact with or modulate related metabolic pathways.[25] The antimicrobial properties of malic acid also suggest that its esters may possess similar activities.[26] Future research should focus on isolating Malic acid 4-methyl ester and evaluating its specific biological functions to elucidate any potential therapeutic applications.

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- To cite this document: BenchChem. [Physicochemical Properties of Malic Acid 4-Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591609#physicochemical-properties-of-malic-acid-4-me-ester]

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